An In-depth Technical Guide to the Synthesis and Properties of 7-Nitro-1,2,3,4-tetrahydroquinoline
An In-depth Technical Guide to the Synthesis and Properties of 7-Nitro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound of significant interest in medicinal chemistry, primarily serving as a versatile intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and known applications. Detailed experimental protocols for its preparation via the nitration of 1,2,3,4-tetrahydroquinoline are presented, alongside a compilation of its spectral and physical data. The document also explores the limited available information on its direct biological activities and safety profile, offering a valuable resource for researchers in drug discovery and organic synthesis.
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of pharmacological activities.[1] The introduction of a nitro group onto this scaffold, specifically at the 7-position, yields 7-Nitro-1,2,3,4-tetrahydroquinoline, a key building block for further chemical modifications. The electron-withdrawing nature of the nitro group can influence the reactivity of the entire molecule and is often a precursor to an amino group, which can be further functionalized to create diverse libraries of compounds for drug screening. This guide aims to consolidate the available technical information on 7-Nitro-1,2,3,4-tetrahydroquinoline to facilitate its use in research and development.
Synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline
The primary and most widely documented method for the synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline is the direct nitration of 1,2,3,4-tetrahydroquinoline using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[2] However, this direct nitration can lead to a mixture of isomers. A more regioselective synthesis involves the use of a protecting group on the nitrogen atom of the tetrahydroquinoline ring prior to nitration.
Experimental Protocol: Nitration of Fmoc-protected 1,2,3,4-tetrahydroquinoline[3]
This protocol describes a two-step synthesis involving the protection of the amine, followed by nitration and subsequent deprotection.
Step 1: Synthesis of Fmoc-protected 1,2,3,4-tetrahydroquinoline
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This initial step involves the protection of the secondary amine of 1,2,3,4-tetrahydroquinoline with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. Standard protocols for Fmoc protection of amines can be followed.
Step 2: Nitration of Fmoc-protected 1,2,3,4-tetrahydroquinoline
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Prepare a nitrating mixture by dissolving potassium nitrate (KNO₃; 0.142 g, 1.4 mmol) in concentrated sulfuric acid (H₂SO₄; 0.074 mL, 1.4 mmol) with stirring at 0 °C for 10-15 minutes.
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Add dichloromethane (CH₂Cl₂) to the reaction mixture at 0 °C and continue stirring for an additional 15 minutes.
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In a separate flask, dissolve Fmoc-protected 1,2,3,4-tetrahydroquinoline (0.5 g, 1.4 mmol) in dichloromethane.
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Add the solution of the protected tetrahydroquinoline dropwise to the nitrating mixture while maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours and 30 minutes.
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Upon completion, the reaction will yield a mixture of 6-nitro- and 7-nitro-Fmoc-protected tetrahydroquinoline. The two isomers can be separated by preparative High-Performance Liquid Chromatography (HPLC).
Step 3: Deprotection to yield 7-Nitro-1,2,3,4-tetrahydroquinoline
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Treat the isolated 7-nitro-Fmoc-protected tetrahydroquinoline with pyrrolidine at room temperature.
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After 30 minutes, extract the product with dichloromethane.
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Wash the organic layer multiple times with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 7-Nitro-1,2,3,4-tetrahydroquinoline.
Synthesis Workflow
Caption: Workflow for the synthesis of 7-Nitro-1,2,3,4-tetrahydroquinoline.
Physicochemical and Spectroscopic Properties
7-Nitro-1,2,3,4-tetrahydroquinoline is typically a pale yellow to off-white or red crystalline solid at room temperature.[2] It is sparingly soluble in water but soluble in organic solvents like ethanol and chloroform.[3]
Table 1: Physicochemical Properties of 7-Nitro-1,2,3,4-tetrahydroquinoline
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀N₂O₂ | [2] |
| Molecular Weight | 178.19 g/mol | [2] |
| CAS Number | 30450-62-5 | [2] |
| Appearance | Pale yellow to off-white/red crystalline solid | [2] |
| Melting Point | 57–58 °C | [4] |
| Boiling Point | 319.6 ± 42.0 °C (Predicted) | [3] |
| Density | 1.236 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 8.49 ± 0.20 (Predicted) | [3] |
| Flash Point | 147.1 °C | [3] |
| Vapor Pressure | 0.000336 mmHg at 25°C | [3] |
Table 2: Spectroscopic Data of 7-Nitro-1,2,3,4-tetrahydroquinoline
| Spectroscopic Data | Observed Values | Reference(s) |
| ¹H NMR (600 MHz, DMSO-d₆) | δ = 1.81 (q, J = 6.2 Hz, 2H, H-3), 2.67 (t, J = 6.4 Hz, 2H, H-4), 3.20 (t, J = 5.6 Hz, 2H, H-2), 6.55 (s, 1H, NH), 6.89 (d, J = 8.5 Hz, 1H, H-5), 7.24 (d, J = 2.1 Hz, 1H, H-8), 7.37 (dd, J = 8.5, 2.2 Hz, 1H, H-6) | [4] |
| ¹³C NMR | Data not explicitly found in searches. | |
| IR Spectroscopy | Data not explicitly found in searches. | |
| Mass Spectrometry | Data not explicitly found in searches. |
Biological Activity and Applications
The primary application of 7-Nitro-1,2,3,4-tetrahydroquinoline is as a chemical intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2] The nitro group can be readily reduced to an amino group, which serves as a handle for a variety of chemical transformations, allowing for the generation of diverse compound libraries for drug discovery.
While extensive research has been conducted on the biological activities of various tetrahydroquinoline derivatives, there is limited information available on the direct pharmacological effects of 7-Nitro-1,2,3,4-tetrahydroquinoline itself. Some sources suggest it may possess certain antibacterial activity and can be used as a dye intermediate.[3]
A recent study detailed the synthesis of morpholine-substituted tetrahydroquinoline derivatives, starting from 7-Nitro-1,2,3,4-tetrahydroquinoline, which were evaluated as potential mTOR inhibitors for cancer therapy.[5] In this context, the title compound served as a crucial starting material.
Safety and Handling
7-Nitro-1,2,3,4-tetrahydroquinoline is considered a hazardous substance and should be handled with appropriate safety precautions.
Table 3: Safety Information for 7-Nitro-1,2,3,4-tetrahydroquinoline
| Hazard Information | Details |
| Pictograms | GHS06 (Skull and crossbones) |
| Signal Word | Danger |
| Hazard Statements | H301 (Toxic if swallowed) |
| Precautionary Statements | P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor) |
| Hazard Class | Acute toxicity, Oral (Category 3) |
Studies on the toxicity of 7-Nitro-1,2,3,4-tetrahydroquinoline are limited. However, as with many nitroaromatic and nitrogen-containing heterocyclic compounds, it may pose moderate health risks upon exposure.[2] Inhalation or skin contact may lead to irritation.[2] Prolonged or high-dose exposure could potentially affect liver and kidney function due to the metabolic reduction of the nitro group to toxic amine derivatives.[2]
Conclusion
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. chembk.com [chembk.com]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis [mdpi.com]
